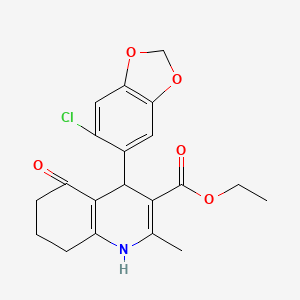![molecular formula C17H14N4O2 B11708031 N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11708031.png)
N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, where the nitrogen is bonded to an aryl or alkyl group. This compound is derived from the condensation of an aldehyde or ketone with a hydrazide, resulting in a molecule that has significant applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide typically involves the reaction of 1-acetyl-1H-indole-3-carbaldehyde with pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours . The product is then purified through recrystallization or other suitable purification techniques.
Análisis De Reacciones Químicas
N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Complexation: It can form complexes with transition metals, which can be useful in various catalytic and biological applications.
Aplicaciones Científicas De Investigación
N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its antimicrobial and anticancer properties.
Medicine: Due to its biological activity, it is being explored for potential therapeutic applications, including as an anticancer agent.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. Additionally, it can interact with cellular receptors, modulating signaling pathways that are crucial for cell proliferation and survival .
Comparación Con Compuestos Similares
N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide can be compared with other Schiff base hydrazones such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(pyridine-3-yl)methylidene]adamantane-1-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can significantly influence their chemical reactivity and biological activity. N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide is unique due to the presence of the indole moiety, which imparts distinct electronic and steric properties .
Propiedades
Fórmula molecular |
C17H14N4O2 |
|---|---|
Peso molecular |
306.32 g/mol |
Nombre IUPAC |
N-[(E)-(1-acetylindol-3-yl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H14N4O2/c1-12(22)21-11-14(15-4-2-3-5-16(15)21)10-19-20-17(23)13-6-8-18-9-7-13/h2-11H,1H3,(H,20,23)/b19-10+ |
Clave InChI |
RNSBUXQXCSIXJZ-VXLYETTFSA-N |
SMILES isomérico |
CC(=O)N1C=C(C2=CC=CC=C21)/C=N/NC(=O)C3=CC=NC=C3 |
SMILES canónico |
CC(=O)N1C=C(C2=CC=CC=C21)C=NNC(=O)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2E)-2-(4-bromo-3-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707955.png)
![2-{(3Z)-3-[([1,1'-biphenyl]-4-ylcarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11707978.png)

![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-5-ethyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11708006.png)
![4-cyanophenyl (2E)-3-[4-(heptyloxy)phenyl]prop-2-enoate](/img/structure/B11708011.png)
![4-[(4-Nitrobenzylidene)amino]phenol](/img/structure/B11708013.png)

![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11708018.png)
![5-Hydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B11708023.png)


![2-Methoxy-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708056.png)

![N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11708060.png)
